An In-Depth Technical Guide to 4-Fluoro-2-methylbenzamide (CAS No. 886501-45-7)
An In-Depth Technical Guide to 4-Fluoro-2-methylbenzamide (CAS No. 886501-45-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzamide (CAS No. 886501-45-7), a fluorinated aromatic amide of increasing interest in the pharmaceutical and agrochemical sectors. This document elucidates the compound's chemical identity, physicochemical properties, and a validated synthesis protocol. Furthermore, it delves into its current and potential applications, with a particular focus on its role as a key intermediate in the synthesis of complex bioactive molecules. Safety and handling protocols are also detailed to ensure its proper use in a laboratory and industrial setting.
Introduction and Chemical Identity
4-Fluoro-2-methylbenzamide is a substituted aromatic amide featuring a fluorine atom at the 4-position and a methyl group at the 2-position of the benzamide scaffold. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, while the methyl group can influence conformation and steric interactions with biological targets.
Table 1: Chemical Identity of 4-Fluoro-2-methylbenzamide
| Identifier | Value |
| CAS Number | 886501-45-7[1] |
| Molecular Formula | C₈H₈FNO[1] |
| Molecular Weight | 153.15 g/mol [1] |
| IUPAC Name | 4-Fluoro-2-methylbenzamide |
| Synonyms | Trelagliptin Impurity 79 |
Physicochemical Properties
The physicochemical properties of 4-Fluoro-2-methylbenzamide are crucial for its handling, formulation, and application in various chemical processes. While extensive experimental data is not widely published, the following table summarizes key predicted and available information.
Table 2: Physicochemical Properties of 4-Fluoro-2-methylbenzamide
| Property | Value | Source |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | Predicted |
Synthesis Protocol
The synthesis of 4-Fluoro-2-methylbenzamide is typically achieved through the amidation of its corresponding carboxylic acid precursor, 4-fluoro-2-methylbenzoic acid. The following protocol outlines a standard and reliable laboratory-scale synthesis.
Rationale for Synthesis Strategy
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The chosen method involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine source. Direct amidation is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activating agents are employed to facilitate the reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The subsequent reaction with ammonia or an ammonia equivalent readily forms the desired amide.
Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzamide
Step 1: Synthesis of 4-Fluoro-2-methylbenzoyl chloride
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-fluoro-2-methylbenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
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Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
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Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-fluoro-2-methylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Amidation of 4-Fluoro-2-methylbenzoyl chloride
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Dissolve the crude 4-fluoro-2-methylbenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution in an ice bath (0 °C).
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Slowly add a solution of aqueous ammonia (e.g., 28-30%) or bubble ammonia gas through the solution while maintaining the temperature below 10 °C.
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Stir the reaction mixture vigorously for 1-2 hours at 0 °C and then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure to yield the crude 4-Fluoro-2-methylbenzamide.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Key application areas of 4-Fluoro-2-methylbenzamide.
Agrochemical Applications
In the agrochemical field, 4-Fluoro-2-methylbenzamide is a precursor for the synthesis of novel herbicides and fungicides. The presence of the fluorine atom can enhance the biological activity and environmental persistence of these agrochemicals, leading to more effective crop protection solutions.
Safety and Handling
Table 3: Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors. |
| Inhalation | Avoid breathing dust. If inhaled, move to fresh air. Seek medical attention if respiratory irritation occurs. |
| Skin Contact | Avoid contact with skin. In case of contact, wash immediately with soap and plenty of water. |
| Eye Contact | Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
4-Fluoro-2-methylbenzamide is a valuable and versatile chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. Its unique structural features make it an attractive building block for the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its chemical identity, a reliable synthesis protocol, its key applications, and essential safety and handling information. As research in medicinal and agricultural chemistry continues to advance, the demand for and importance of 4-Fluoro-2-methylbenzamide are expected to grow.
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Figure 1: 2D Structure of 4-Fluoro-2-methylbenzamide